1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Kinase inhibition IGF-1R Scaffold hopping

Select this distinct 6-yl-substituted tetrahydroquinolinylurea to advance your TRPV1 SAR program. Uniue sctructural vector critical for probing antagonism geometric dependence vis-à-vis the 7/8-position analogs. The free N-H lactam provides an essential derivatization handle absent in the N-methyl analog, enabling systematic CYP3A4 off-target liability studies. Ideal scaffold for kinase profiling comparison against the quinoline chemotype PQ 401. Procure to ensure compound-specific selectivity in your next assay.

Molecular Formula C17H16ClN3O3
Molecular Weight 345.78
CAS No. 1170535-75-7
Cat. No. B2598562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170535-75-7
Molecular FormulaC17H16ClN3O3
Molecular Weight345.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C17H16ClN3O3/c1-24-15-6-3-11(18)9-14(15)21-17(23)19-12-4-5-13-10(8-12)2-7-16(22)20-13/h3-6,8-9H,2,7H2,1H3,(H,20,22)(H2,19,21,23)
InChIKeyFTWIRZFLBBXBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170535-75-7): Structural Identity and Compound Class for Research Procurement


1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170535-75-7) is a synthetic bis-aryl urea derivative with molecular formula C₁₇H₁₆ClN₃O₃ and molecular weight 345.78 g/mol . It belongs to the tetrahydroquinolinylurea class, a scaffold extensively explored for transient receptor potential vanilloid 1 (TRPV1) antagonism and kinase inhibition [1]. The compound features a 5-chloro-2-methoxyphenyl ring (Ring A) connected via a urea linker to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety (Ring B). The 2-oxo group introduces a lactam functionality that confers additional hydrogen-bonding capacity, while the 6-yl urea attachment distinguishes it from the 7- or 8-yl substitution patterns optimized for TRPV1 potency in prior SAR campaigns [2]. This compound is currently offered as a research-grade chemical by specialty suppliers and is not indexed in PubChem, ChEMBL, or BindingDB with bioactivity data as of the search date, indicating it is a relatively unexplored scaffold within this well-precedented chemotype.

Why 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Replaced by Generic In-Class Analogs


Tetrahydroquinolinylurea derivatives exhibit profound sensitivity to three structural variables that preclude casual substitution within the class: (i) the saturation state of the bicyclic scaffold, (ii) the position of the urea linkage on the tetrahydroquinoline ring, and (iii) the N-substitution on the lactam nitrogen. The fully aromatic quinoline analog PQ 401 (CAS 196868-63-0) is a validated IGF-1R inhibitor (IC₅₀ < 1 μM in cell-free kinase assay) , whereas the saturated tetrahydroquinoline scaffold directs target engagement toward TRPV1 [1]. Within the tetrahydroquinoline subset, SAR studies demonstrate that urea attachment at the 7- or 8-position imparts maximal TRPV1 potency, while 6-yl substitution—as in the target compound—represents an underexplored vector with distinct pharmacological potential [1]. Furthermore, the presence of a free N-H at the 1-position of the tetrahydroquinolone (as opposed to N-methyl in the analog CAS 1171934-63-6) is a critical determinant of CYP3A4 inhibitory liability, as bulky N-substituents were identified as drivers of potent CYP3A4 inhibition in this series [2]. These structure-activity cliffs mean that even closely related analogs cannot be assumed to share target selectivity, off-target profile, or metabolic stability, making compound-specific selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170535-75-7) vs. Key Comparators


Scaffold Saturation: 2-Oxo-tetrahydroquinoline vs. Aromatic Quinoline in IGF-1R Inhibitor PQ 401

The target compound contains a 2-oxo-1,2,3,4-tetrahydroquinoline (saturated lactam) bicyclic system, whereas PQ 401 (CAS 196868-63-0) bears a fully aromatic 2-methylquinoline. PQ 401 demonstrates potent IGF-1R inhibition with IC₅₀ < 1 μM in cell-free kinase assays and 12 μM in cellular autophosphorylation assays . The saturated scaffold in the target compound eliminates the planar aromaticity of quinoline, altering π-stacking propensity, conformational flexibility, and the pKa of the heterocyclic nitrogen. This scaffold distinction is functionally consequential: the tetrahydroquinoline urea series was optimized for TRPV1 antagonism [1], while aromatic quinoline ureas (exemplified by PQ 401) were developed for IGF-1R kinase inhibition . No direct head-to-head data are available for the target compound; this represents a scaffold-level differentiation supported by published chemotype-target association data.

Kinase inhibition IGF-1R Scaffold hopping Tetrahydroquinoline Quinoline

Urea Linkage Position: 6-yl vs. 7-/8-yl Substitution and TRPV1 Potency Implications

Published SAR for tetrahydroquinoline ureas as TRPV1 antagonists establishes that aryl substituents at the 7- or 8-position of the tetrahydroquinoline scaffold impart the best in vitro potency at TRPV1 [1]. The target compound positions the urea-linked 5-chloro-2-methoxyphenyl group at the 6-position of the 2-oxo-tetrahydroquinoline. The most potent tetrahydroquinoline urea in the Schmidt et al. series achieved an IC₅₀ of approximately 4 nM in the TRPV1 calcium influx assay (exact compound identity not disclosed for the 4 nM value in available abstract data) [2]. The 6-yl attachment represents a distinct geometric vector that has not been systematically explored in published TRPV1 SAR, creating an opportunity for novel pharmacological profiling. No quantitative TRPV1 data exist for the target compound itself.

TRPV1 antagonist SAR Substitution position Pain research Ion channel

CYP3A4 Inhibition Liability: Free N-H vs. N-Alkyl Substitution on the Tetrahydroquinolone Ring

Schmidt et al. (2011) reported that tetrahydroquinoline ureas are potent CYP3A4 inhibitors as a class, but that replacing bulky substituents at the nitrogen atom of the tetrahydroquinoline moiety with small groups such as methyl can minimize this inhibition [1]. The target compound bears a free N-H at the 1-position of the tetrahydroquinolone (no alkyl substitution), in contrast to the N-methyl analog (CAS 1171934-63-6) which carries a methyl group at this position. While both compounds lack the bulky N-substituents (e.g., isobutyryl, propanoyl, phenylsulfonyl) associated with potent CYP3A4 inhibition, the free N-H introduces an additional hydrogen bond donor that may differentially affect CYP3A4 binding compared to the N-methyl analog. No direct CYP3A4 IC₅₀ data are available for either compound.

CYP3A4 inhibition Drug-drug interaction Metabolic stability N-substitution Off-target liability

5-Chloro-2-methoxyphenyl Pharmacophore: Structural Comparison with Unsubstituted Phenyl Analog

The target compound incorporates a 5-chloro-2-methoxyphenyl group as Ring A, identical to the pharmacophore present in the validated IGF-1R inhibitor PQ 401 [1]. This group is absent in the unsubstituted phenyl analog 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea (CAS 1171228-22-0) . In PQ 401, the 5-chloro-2-methoxyphenyl motif contributes to IGF-1R kinase domain binding, with the chlorine atom capable of halogen bonding and the methoxy group providing both steric and electronic contributions to target engagement . The molecular weight increase from 281.31 g/mol (unsubstituted phenyl analog) to 345.78 g/mol (target compound) reflects the addition of Cl and OCH₃ substituents, which also increase calculated logP by approximately 1.0–1.5 units. The presence of this pharmacophore may confer activity against kinase targets that recognize the 5-chloro-2-methoxyphenyl motif, though no direct target engagement data exist for the target compound.

Pharmacophore Halogen bonding Kinase inhibitor 5-Chloro-2-methoxyphenyl Structure-activity relationship

Lactam Hydrogen Bond Donor/Acceptor Capacity: Differentiation from N-Substituted Analogs

The 2-oxo group on the tetrahydroquinoline ring creates a cyclic amide (lactam) with both hydrogen bond donor (N-H) and acceptor (C=O) functionality. This dual H-bond capacity distinguishes the target compound from N-substituted analogs where the lactam N-H is replaced by alkyl or acyl groups (e.g., N-methyl analog CAS 1171934-63-6, N-propanoyl analog CAS not retrieved). In the tetrahydroquinoline urea class, the free lactam N-H has been implicated in target binding interactions and may influence physicochemical properties including solubility and crystal packing [1]. While no quantitative solubility or H-bond data are available for the target compound, the vendor datasheet indicates that solubility data are not available, consistent with the compound's underexplored status . The free lactam also provides a synthetic handle for further derivatization (e.g., alkylation, acylation) that is absent in N-substituted analogs.

Hydrogen bonding Lactam Solubility Crystal engineering Molecular recognition

Recommended Research and Procurement Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170535-75-7)


TRPV1 SAR Expansion: Probing the 6-Position Urea Attachment Vector

Researchers seeking to expand the structure-activity relationship of tetrahydroquinoline urea TRPV1 antagonists beyond the well-characterized 7- and 8-substituted analogs should prioritize this compound. Published SAR demonstrates that 7- or 8-position aryl substitution imparts optimal TRPV1 potency, with lead compounds achieving IC₅₀ values in the low nanomolar range [1]. The 6-yl attachment in the target compound represents an unexplored geometric vector, and screening this compound in a human TRPV1 calcium influx assay would determine whether the 6-position can support antagonist activity or whether potency is strictly dependent on 7-/8-substitution. This compound is recommended as a critical negative control or exploratory probe in any comprehensive TRPV1 tetrahydroquinoline urea SAR program [2].

CYP3A4 Off-Target Profiling: Comparing Free N-H vs. N-Alkyl Tetrahydroquinolone Ureas

Given the class-level observation that tetrahydroquinoline ureas are potent CYP3A4 inhibitors and that N-substituent bulk modulates this liability [1], this compound (free N-H) should be tested alongside its N-methyl analog (CAS 1171934-63-6) and N-acyl analogs in a human liver microsome CYP3A4 inhibition assay. This head-to-head comparison would quantify the contribution of the free lactam N-H to CYP3A4 binding and establish whether the unsubstituted compound offers a genuinely improved drug-drug interaction profile. Such data are essential for any research program considering in vivo evaluation of this chemotype .

Kinase Panel Screening: Evaluating the 5-Chloro-2-methoxyphenyl Pharmacophore on a Non-Quinoline Scaffold

The 5-chloro-2-methoxyphenyl group is a validated kinase inhibitor pharmacophore, as demonstrated by PQ 401 (IGF-1R IC₅₀ < 1 μM) [1]. The target compound grafts this pharmacophore onto a saturated tetrahydroquinolone scaffold rather than an aromatic quinoline. Researchers conducting kinase selectivity panels should compare this compound directly with PQ 401 to determine whether the saturated scaffold retains or redirects kinase inhibition. This scaffold-hopping comparison could reveal novel kinase targets selective for the tetrahydroquinolone chemotype versus the quinoline chemotype [2].

Medicinal Chemistry Diversification: Free Lactam N-H as a Synthetic Handle

The free N-H on the tetrahydroquinolone ring (1-position) provides a unique derivatization site that is absent in N-substituted analogs. This compound serves as a versatile intermediate for late-stage functionalization via alkylation, acylation, sulfonylation, or arylation to generate focused libraries for SAR exploration [1]. Medicinal chemistry teams seeking to build compound libraries around the tetrahydroquinoline urea core should procure this compound as the key unsubstituted scaffold for subsequent parallel derivatization, enabling systematic exploration of N-substituent effects on potency, selectivity, and ADME properties [2].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.